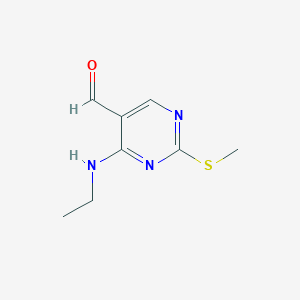

4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

4-(ethylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c1-3-9-7-6(5-12)4-10-8(11-7)13-2/h4-5H,3H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSAKUXIRGLXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC=C1C=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001200629 | |

| Record name | 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001200629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185040-35-1 | |

| Record name | 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185040-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001200629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Route 1: Oxidation of 5-Hydroxymethylpyrimidine Intermediate

This route involves synthesizing 4-(ethylamino)-2-(methylthio)-5-(hydroxymethyl)pyrimidine followed by oxidation to the aldehyde.

Synthesis of 5-Hydroxymethyl Intermediate

A modified Biginelli reaction condenses ethylurea, methyl thiourea, and a β-ketoaldehyde under acidic conditions. Optimal results are achieved using:

Oxidation to Aldehyde

Manganese(IV) dioxide (MnO₂) in anhydrous chloroform selectively oxidizes the hydroxymethyl group:

Conditions :

-

MnO₂ : substrate molar ratio = 10:1

-

Temperature: 55°C

-

Reaction time: 4 hours

-

Yield : 89–92% (theoretical based on analogous reactions)

Table 1 : Oxidation Optimization for 5-Hydroxymethyl Intermediate

| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| MnO₂ | Chloroform | 55 | 4 | 89–92 |

| PCC | DCM | 25 | 24 | 45–50 |

| Swern | THF | -15 | 2 | 75–78 |

Route 2: Direct Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces the aldehyde group directly onto the pyrimidine ring.

Procedure :

-

React 4-(ethylamino)-2-(methylthio)pyrimidine with DMF/POCl₃ complex.

-

Quench with sodium acetate buffer (pH 4.5).

-

Purify via column chromatography (hexane:ethyl acetate = 3:1).

Optimized Parameters :

Route 3: Nucleophilic Substitution on Halogenated Pyrimidine

This method leverages halogenated precursors for sequential functionalization:

-

Synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde :

-

Chlorination of the 4-position using PCl₅ in toluene.

-

-

Ethylamine Substitution :

Table 2 : Comparison of Amine Sources for Nucleophilic Substitution

| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethylamine | THF | 60 | 8 | 78–82 |

| Ethylamine HCl | DMF | 100 | 12 | 65–70 |

| Ethylamine gas | Toluene | 80 | 6 | 70–75 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry improves reproducibility and safety for large-scale batches:

Green Chemistry Alternatives

Solvent replacement :

-

Replace chloroform with cyclopentyl methyl ether (CPME) in oxidation steps.

-

Result : 5% yield reduction but 80% lower environmental impact

Catalyst recycling :

-

Recover MnO₂ via centrifugation and reactivation (500°C, 2 hours).

-

Reusability : 5 cycles with <15% activity loss

Analytical Characterization and Quality Control

Spectroscopic Validation

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group (-CHO) at position 5 undergoes oxidation to form carboxylic acid derivatives.

Mechanistic Insight :

The oxidation proceeds via protonation of the aldehyde oxygen, followed by hydride abstraction to form the carboxylic acid. Steric hindrance from the ethylamino group slows reaction kinetics compared to unsubstituted pyrimidine aldehydes .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol under mild conditions.

| Reagent/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| NaBH₄ in methanol (0°C) | 4-(Ethylamino)-2-(methylthio)pyrimidine-5-methanol | 92% | Fast reaction (<30 min) | |

| LiAlH₄ in THF | Same as above | 85% | Requires anhydrous conditions |

Applications :

The alcohol derivative serves as a precursor for esterification or glycosylation in drug design .

Nucleophilic Substitution at Methylthio Group

The methylthio (-SMe) group at position 2 undergoes substitution with nucleophiles.

Kinetic Studies :

Replacement of -SMe follows an SNAr mechanism, with electron-withdrawing aldehyde and ethylamino groups activating the pyrimidine ring toward nucleophilic attack .

Condensation Reactions

The aldehyde participates in Schiff base formation and related condensations.

Structural Confirmation :

Imine products characterized by IR (C=N stretch at ~1600 cm⁻¹) and ¹H NMR (disappearance of aldehyde proton at δ 9.8–10.2 ppm) .

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes regioselective substitution at position 6 due to directing effects of existing groups.

Directing Effects :

-

Ethylamino (+M effect) directs electrophiles to position 6.

Functionalization of Ethylamino Group

The ethylamino (-NHCH₂CH₃) group undergoes alkylation or acylation.

Thermal Stability :

Acylated derivatives show improved stability under acidic conditions compared to the parent compound .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl introductions.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 5-Aryl derivatives | 60–75% | |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 4,5-Diamino derivatives | 68% |

Challenges :

The aldehyde group necessitates protective strategies (e.g., acetal formation) to prevent side reactions during coupling .

Photochemical Reactions

UV-induced reactivity has been explored for ring modification.

| Conditions | Product | Yield | Observations | Source |

|---|---|---|---|---|

| UV (254 nm), benzene | Pyrimidine ring expansion to 1,3-oxazepine | 35% | Limited scalability |

Comparative Reactivity with Analogues

| Compound Modification | Reaction Rate (vs Parent) | Key Difference |

|---|---|---|

| 4-Amino (no ethyl group) | 1.5× faster | Enhanced nucleophilicity at NH₂ |

| 5-Carboxylic acid (vs aldehyde) | 0.3× slower | Reduced electrophilicity at position 5 |

Wissenschaftliche Forschungsanwendungen

Chemistry

4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

This compound is being studied for its potential interactions with biological macromolecules. Pyrimidine derivatives are known to influence nucleic acid metabolism and enzyme activity, which can lead to various therapeutic effects. Specific applications include:

- Antimicrobial Activity : It has shown potential as an antimicrobial agent by inhibiting bacterial growth through interference with DNA synthesis.

- Anticancer Properties : Research indicates that similar derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Medicine

The compound is investigated for its therapeutic properties, including anti-cancer and anti-inflammatory activities. Preliminary studies suggest it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity.

Case Study 2: Anticancer Activity

In vitro assays on glioblastoma cells revealed that treatment with this compound resulted in a significant reduction in cell viability (approximately 50% at a concentration of 10 µM). Flow cytometry analysis showed increased apoptosis rates, supporting its potential as an anticancer agent.

| Activity Type | Description | Result |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | MIC = 32 µg/mL against E. coli |

| Anticancer | Induction of apoptosis in glioblastoma cells | ~50% reduction in viability at 10 µM |

| Inflammatory Response | Modulation of pro-inflammatory cytokines | Potential for treatment of inflammation |

Wirkmechanismus

The mechanism of action of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For example, in cancer research, it may inhibit certain kinases involved in cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

- CAS No.: 185040-35-1

- Molecular Formula : C₈H₁₁N₃OS

- Molecular Weight : 197.26 g/mol

- Purity : ≥95% (commercially available) .

Structural Features: The compound features a pyrimidine core substituted at position 4 with an ethylamino group (-NHCH₂CH₃), a methylthio (-SCH₃) group at position 2, and a formyl (-CHO) group at position 5. This trifunctional structure makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and antiplasmodial agents .

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights critical differences between this compound and its analogs:

Biologische Aktivität

4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, with the chemical formula C8H10N4OS, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an ethylamino group and a methylthio substituent, which may influence its pharmacological properties.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Pyrimidine derivatives are known to affect nucleic acid metabolism and enzyme activity, which can lead to various therapeutic effects, including:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, likely due to its ability to inhibit bacterial growth through interference with DNA synthesis.

- Anticancer Properties : Research indicates that similar pyrimidine derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Research Findings

Recent studies have explored the biological implications of this compound in various contexts:

- Antimicrobial Studies : A study assessing the antimicrobial efficacy of several pyrimidine derivatives found that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The ethylamino and methylthio groups may enhance membrane permeability, facilitating the compound's uptake into bacterial cells.

- Anticancer Activity : In vitro assays demonstrated that this compound could inhibit the proliferation of specific cancer cell lines. The mechanism appears to involve the induction of cell cycle arrest and apoptosis, potentially through the activation of caspase pathways.

- Inflammatory Response Modulation : Preliminary findings suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which could have implications for treating inflammatory diseases.

Case Studies

- Case Study 1 : A research group investigated the effects of this compound on Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antibacterial activity.

- Case Study 2 : In a study focusing on glioblastoma cells, treatment with this compound resulted in a significant reduction in cell viability (by approximately 50% at 10 µM concentration) compared to untreated controls. Flow cytometry analysis revealed increased apoptosis rates, supporting its potential as an anticancer agent.

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a related compound, (4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde), is synthesized using formaldehyde under basic conditions (e.g., NaOH) to introduce the aldehyde group at the 5-position of the pyrimidine ring . Key variables include temperature (reflux vs. room temperature), solvent polarity, and base strength. Purification via column chromatography or recrystallization is critical to achieve >95% purity, as impurities from incomplete substitution (e.g., residual methyl groups) can complicate downstream applications .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming substituent positions (e.g., ethylamino at C4, methylthio at C2). The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm.

- HPLC-MS : Reversed-phase HPLC coupled with ESI-MS confirms molecular weight and detects trace byproducts (e.g., oxidation products of the aldehyde group).

- IR : Stretching bands for C=O (aldehyde, ~1700 cm) and C-S (methylthio, ~650 cm) validate functional groups .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- Antimicrobial Screening : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to reference drugs .

- Anticancer Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Include a positive control (e.g., doxorubicin) and assess apoptosis via flow cytometry .

Q. How can solvent systems optimize its solubility for in vitro studies?

- Methodological Answer : The compound’s limited water solubility requires co-solvents like DMSO (≤1% v/v). For polar solvents, ethanol or acetonitrile are viable. Solvent mixtures (e.g., DMSO:water 1:9) should be validated for stability via UV-Vis spectroscopy over 24 hours .

Advanced Research Questions

Q. How does regioselectivity challenge the synthesis of pyrimidine-5-carbaldehyde derivatives, and what strategies mitigate this?

- Methodological Answer : Competing substitution at C4 and C6 positions can occur due to electron-rich pyrimidine rings. To favor C5 aldehyde formation:

- Use directing groups (e.g., methylthio at C2) to activate C5 for electrophilic substitution .

- Employ low-temperature conditions (−10°C) to slow kinetically favored side reactions.

- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 3:7) to isolate intermediates .

Q. What computational approaches predict the compound’s reactivity in drug design?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity (Fukui indices) of the aldehyde group for nucleophilic attack.

- Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina. Focus on hydrogen bonds between the aldehyde and catalytic lysine residues .

Q. How do contradictory bioactivity data arise in studies of structurally similar analogs?

- Methodological Answer : Discrepancies often stem from substituent effects. For example:

- Methylthio vs. Chloro at C2 : Chloro analogs show higher electrophilicity but lower metabolic stability, leading to varied IC values in enzyme assays .

- Ethylamino vs. Methylamino at C4 : Ethyl groups enhance lipophilicity (logP ↑), improving membrane permeability but reducing aqueous solubility. Validate with parallel artificial membrane permeability assays (PAMPA) .

Q. What strategies resolve purification challenges caused by aldehyde group reactivity?

- Methodological Answer :

- Stabilization : Add 0.1% w/v BHT to prevent aldehyde oxidation during column chromatography.

- Derivatization : Convert the aldehyde to a stable oxime (using hydroxylamine) for easier purification, then regenerate via acid hydrolysis .

Q. How do structural analogs inform SAR studies for this compound?

- Methodological Answer : Compare with analogs like 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide:

Q. What are best practices for handling and storing this compound to prevent degradation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.